Suproclone
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Overview
Description
Suproclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It was developed by the French pharmaceutical company Rhône-Poulenc. This compound is structurally similar to other cyclopyrrolone drugs such as zopiclone, pagoclone, and suriclone .
Preparation Methods
The synthesis of Suproclone involves several steps:
Condensation: The condensation between 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and 7-Chloro-1,8-naphthyridin-2-amine forms an intermediate compound.
Halogenation: This intermediate is then halogenated using phosphoryl chloride.
Reduction: The halogenated compound is reduced with potassium borohydride.
Treatment with Phenyl Chloroformate: The reduced compound is treated with phenyl chloroformate.
Reaction with Piperazine: The resulting compound reacts with piperazine.
Acylation: Finally, acylation with propionyl chloride completes the synthesis of this compound.
Chemical Reactions Analysis
Suproclone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of this compound, often using reagents like potassium borohydride.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Suproclone has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity, contributing to the development of new synthetic methods.
Biology: In biological research, this compound is used to study its effects on benzodiazepine receptors and its interaction with endogenous GABA.
Medicine: Medically, this compound is investigated for its sedative and anxiolytic properties, potentially offering therapeutic benefits for anxiety and sleep disorders.
Mechanism of Action
Suproclone exerts its effects by modulating benzodiazepine receptors. This modulation results in an increased response to endogenous gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects .
Comparison with Similar Compounds
Suproclone is similar to other cyclopyrrolone drugs, including:
Zopiclone: Used as a hypnotic agent for treating insomnia.
Pagoclone: Investigated for its potential use in treating anxiety disorders.
Suriclone: Another sedative and anxiolytic drug with a similar structure to this compound.
What sets this compound apart is its specific chemical structure and the unique synthetic route used for its production .
Properties
CAS No. |
76535-71-2 |
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Molecular Formula |
C22H22ClN5O4S2 |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3 |
InChI Key |
IBAUKGNDWVSETP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Origin of Product |
United States |
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